2-(3-Fluorophenoxy)acetyl chloride
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Overview
Description
2-(3-Fluorophenoxy)acetyl chloride is an organic compound with the molecular formula C8H6ClFO2. It is a colorless to yellow liquid at room temperature and is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a fluorine atom on the phenoxy ring and an acetyl chloride functional group, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenoxy)acetyl chloride typically involves the reaction of 3-fluorophenol with chloroacetyl chloride. The process can be summarized as follows:
Starting Materials: 3-fluorophenol and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: 3-fluorophenol is dissolved in an inert solvent like dichloromethane, and chloroacetyl chloride is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is then allowed to proceed at room temperature for several hours.
Workup: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to obtain the crude product. The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Handling: Large quantities of 3-fluorophenol and chloroacetyl chloride are handled in bulk reactors.
Continuous Flow Reactors: The reaction may be carried out in continuous flow reactors to enhance efficiency and control over reaction parameters.
Purification: Industrial purification methods include distillation under reduced pressure and crystallization to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenoxy)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(3-fluorophenoxy)acetic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents.
Catalysts: Bases like pyridine or triethylamine are often used to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
2-(3-Fluorophenoxy)acetyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the synthesis of functionalized polymers and advanced materials.
Biological Studies: Used in the modification of biomolecules for studying their structure and function.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenoxy)acetyl chloride primarily involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic transformations to introduce the 3-fluorophenoxyacetyl moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenoxy)acetyl chloride: Similar structure but with the fluorine atom at the para position.
2-(2-Fluorophenoxy)acetyl chloride: Similar structure but with the fluorine atom at the ortho position.
2-(3-Chlorophenoxy)acetyl chloride: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
2-(3-Fluorophenoxy)acetyl chloride is unique due to the specific positioning of the fluorine atom on the phenoxy ring, which can influence the electronic properties and reactivity of the compound. This positional isomerism can lead to differences in the biological activity and chemical behavior compared to its ortho and para analogs.
Properties
IUPAC Name |
2-(3-fluorophenoxy)acetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-8(11)5-12-7-3-1-2-6(10)4-7/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYIIDYMXSZXSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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